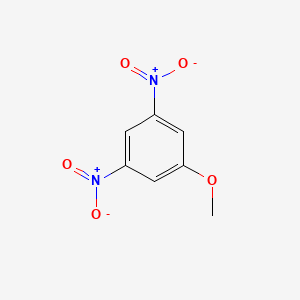
1-(2-Bromophenyl)piperidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Bromophenyl)piperidin-2-one is a chemical compound that belongs to the class of piperidinones It is characterized by the presence of a bromine atom attached to the phenyl ring, which is further connected to a piperidin-2-one moiety
準備方法
The synthesis of 1-(2-Bromophenyl)piperidin-2-one can be achieved through several synthetic routes. One common method involves the bromination of phenylpiperidin-2-one using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial production methods for this compound may involve large-scale bromination processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
化学反応の分析
1-(2-Bromophenyl)piperidin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents for these reactions include sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Reduction Reactions: The carbonyl group in the piperidin-2-one moiety can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
The major products formed from these reactions depend on the specific reagents and conditions used, allowing for the synthesis of a wide range of derivatives with varying properties.
科学的研究の応用
Medicinal Chemistry: The compound serves as a building block for the synthesis of various pharmacologically active molecules. Its derivatives have been investigated for their potential as analgesics, anti-inflammatory agents, and central nervous system (CNS) modulators.
Synthetic Organic Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including natural products and heterocyclic compounds. Its reactivity and functional group compatibility make it a valuable tool for organic chemists.
Biological Studies: The compound and its derivatives are studied for their interactions with biological targets, such as enzymes and receptors. These studies help in understanding the structure-activity relationships and developing new therapeutic agents.
Industrial Applications: In the chemical industry, 1-(2-Bromophenyl)piperidin-2-one is utilized in the production of specialty chemicals and advanced materials. Its unique properties enable its use in various industrial processes.
作用機序
The mechanism of action of 1-(2-Bromophenyl)piperidin-2-one and its derivatives involves interactions with specific molecular targets, such as receptors or enzymes. For instance, some derivatives may act as agonists or antagonists at neurotransmitter receptors, modulating their activity and influencing physiological responses. The exact pathways and molecular targets depend on the specific structure and functional groups present in the derivatives.
類似化合物との比較
1-(2-Bromophenyl)piperidin-2-one can be compared with other similar compounds, such as:
1-(4-Bromophenyl)piperidin-2-one: This compound has the bromine atom attached to the para position of the phenyl ring, leading to different reactivity and properties.
1-(2-Chlorophenyl)piperidin-2-one: The presence of a chlorine atom instead of bromine results in variations in chemical behavior and biological activity.
1-(2-Bromophenyl)piperidine:
The uniqueness of this compound lies in its specific substitution pattern and the presence of the piperidin-2-one moiety, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
1-(2-bromophenyl)piperidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c12-9-5-1-2-6-10(9)13-8-4-3-7-11(13)14/h1-2,5-6H,3-4,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZYPUGCVOXMWPS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=CC=C2Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60640986 |
Source


|
| Record name | 1-(2-Bromophenyl)piperidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60640986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
917508-51-1 |
Source


|
| Record name | 1-(2-Bromophenyl)piperidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60640986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![10-chloro-2H,3H,4H-[1,4]dioxepino[2,3-g]quinoline-9-carbonitrile](/img/structure/B1346777.png)









